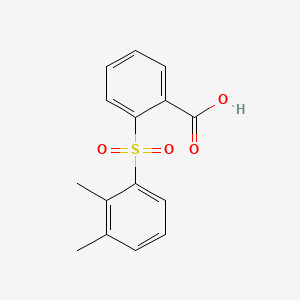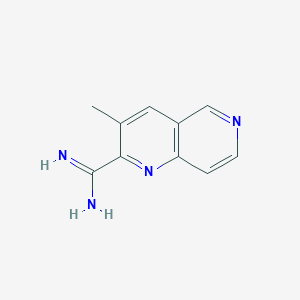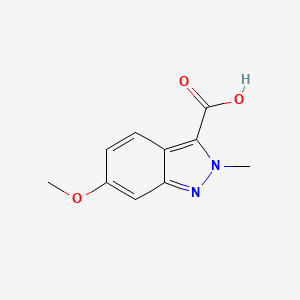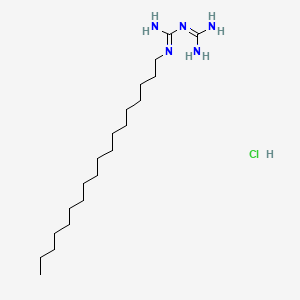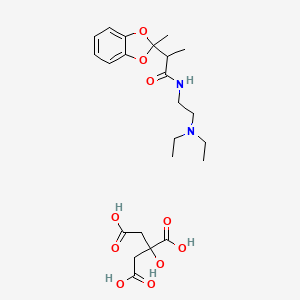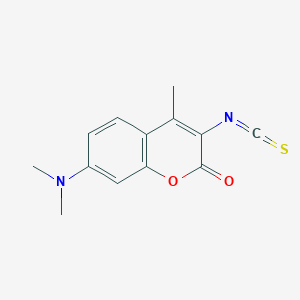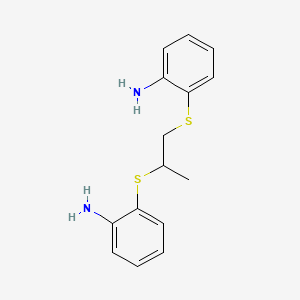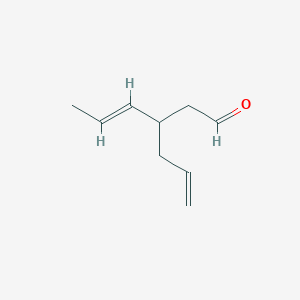![molecular formula C16H29NO4 B13757847 6-[(1-Oxoallyl)oxy]hexyl N,N-diethyl-beta-alaninate CAS No. 73287-53-3](/img/structure/B13757847.png)
6-[(1-Oxoallyl)oxy]hexyl N,N-diethyl-beta-alaninate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[(1-Oxoallyl)oxy]hexyl N,N-diethyl-beta-alaninate is a chemical compound with the molecular formula C16H29NO4 and a molecular weight of 299.406 g/mol . It is known for its unique structure, which includes an oxoallyl group and a beta-alaninate moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(1-Oxoallyl)oxy]hexyl N,N-diethyl-beta-alaninate typically involves the esterification of 6-hydroxyhexyl N,N-diethyl-beta-alaninate with an oxoallyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
6-[(1-Oxoallyl)oxy]hexyl N,N-diethyl-beta-alaninate undergoes various chemical reactions, including:
Oxidation: The oxoallyl group can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the oxoallyl group can yield alcohol derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under mild conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various esters or amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-[(1-Oxoallyl)oxy]hexyl N,N-diethyl-beta-alaninate is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a prodrug.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-[(1-Oxoallyl)oxy]hexyl N,N-diethyl-beta-alaninate involves its interaction with specific molecular targets. The oxoallyl group can undergo nucleophilic attack by biological nucleophiles, leading to the formation of covalent bonds with biomolecules. This interaction can modulate the activity of enzymes or receptors, thereby exerting its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-[(1-Oxoallyl)oxy]hexyl N,N-diethyl-beta-alaninate: Unique due to its specific ester and oxoallyl groups.
6-[(1-Oxoallyl)oxy]hexyl N,N-dimethyl-beta-alaninate: Similar structure but with dimethyl substitution.
6-[(1-Oxoallyl)oxy]hexyl N,N-diethyl-gamma-alaninate: Similar structure but with gamma-alanine instead of beta-alanine.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in scientific research.
Eigenschaften
CAS-Nummer |
73287-53-3 |
|---|---|
Molekularformel |
C16H29NO4 |
Molekulargewicht |
299.41 g/mol |
IUPAC-Name |
6-prop-2-enoyloxyhexyl 3-(diethylamino)propanoate |
InChI |
InChI=1S/C16H29NO4/c1-4-15(18)20-13-9-7-8-10-14-21-16(19)11-12-17(5-2)6-3/h4H,1,5-14H2,2-3H3 |
InChI-Schlüssel |
JRCVXCVXDRUUNK-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCC(=O)OCCCCCCOC(=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


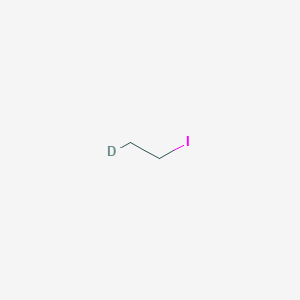
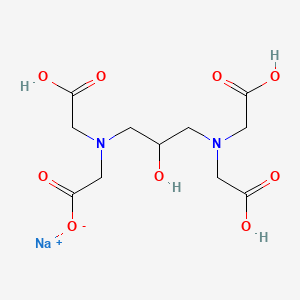
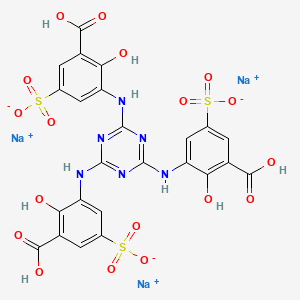
![ethyl N-carbamoyl-N-[2-(trifluoromethyl)phenyl]carbamate](/img/structure/B13757775.png)
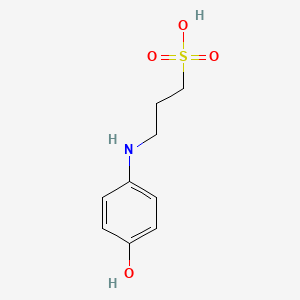
![Benzenesulfonamide, 3-[(5,8-dichloro-1-hydroxy-2-naphthalenyl)azo]-4-hydroxy-](/img/structure/B13757781.png)
